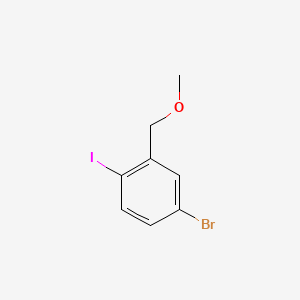

4-Bromo-1-iodo-2-(methoxymethyl)benzene

Description

4-Bromo-1-iodo-2-(methoxymethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), iodine (position 1), and a methoxymethyl group (-CH2OCH3, position 2). This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), due to the reactivity of its halogen substituents . The methoxymethyl group enhances solubility in polar solvents compared to purely hydrocarbon-substituted analogs, while the electron-donating nature of the ether group moderately influences the aromatic ring’s electronic environment .

Properties

Molecular Formula |

C8H8BrIO |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

4-bromo-1-iodo-2-(methoxymethyl)benzene |

InChI |

InChI=1S/C8H8BrIO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |

InChI Key |

GROYOGKWJKCQKQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C=CC(=C1)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-iodo-2-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-(methoxymethyl)benzene. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the selective substitution of bromine and iodine on the benzene ring. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-iodo-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce benzoic acid derivatives .

Scientific Research Applications

4-Bromo-1-iodo-2-(methoxymethyl)benzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-iodo-2-(methoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and iodine atoms on the benzene ring make it a versatile intermediate for further chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Bromo-2-iodo-1-methylbenzene (CAS 260558-15-4)

- Structure : Bromine (position 4), iodine (position 2), and methyl group (position 1).

- Key Differences : The absence of the methoxymethyl group reduces polarity and solubility in polar solvents. The methyl group introduces steric hindrance but lacks the electron-donating effects of an ether.

- Applications : Used in metal-catalyzed coupling reactions; however, its lower polarity limits utility in aqueous-phase reactions .

4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7)

- Structure : Bromine (position 4), iodine (position 2), and methoxy group (-OCH3, position 1).

- Key Differences : The methoxy group at position 1 provides stronger electron-donating effects compared to the methoxymethyl group. This alters regioselectivity in electrophilic substitution reactions.

- Synthesis : Typically synthesized via bromination/iodination of methoxy-substituted precursors .

4-Bromo-1-iodo-2-(4-ethoxy-benzyl)-benzene

Physical and Spectral Properties

| Property | Target Compound | 4-Bromo-2-iodo-1-methylbenzene | 4-Bromo-2-iodo-1-methoxybenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~313.93 (estimated) | 297.93 | 312.93 |

| Melting Point (°C) | Not reported | 45–50 | 60–65 |

| Solubility in DCM | High | High | Moderate |

| 1H NMR (δ, ppm) | CH2OCH3: ~3.3–3.5 | CH3: ~2.4 | OCH3: ~3.8 |

- Spectral Notes: The methoxymethyl group in the target compound shows distinct 1H NMR signals for the -CH2- and -OCH3 protons, differing from methyl or methoxy analogs .

Biological Activity

4-Bromo-1-iodo-2-(methoxymethyl)benzene is an aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including halogen substituents, make it a valuable candidate for studying interactions with biological macromolecules, particularly proteins and enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrI O, with a molecular weight of approximately 312.93 g/mol. The presence of bromine and iodine atoms contributes to its unique reactivity and interaction capabilities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The halogen substituents (bromine and iodine) facilitate halogen bonding, which enhances the compound's binding affinity to target proteins and enzymes. This property is crucial for enzyme inhibition studies and protein-ligand interaction assessments.

- Metabolic Transformations : The compound may undergo metabolic transformations that lead to the formation of active metabolites. These metabolites can influence various biological pathways, potentially leading to therapeutic effects or toxicity.

In Vitro Studies

Recent studies have demonstrated the compound's potential as an enzyme inhibitor. For instance, it has shown promising results in inhibiting specific enzymes involved in cancer cell proliferation.

| Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|

| Cyclooxygenase (COX) | 12.5 | Inhibition of inflammatory response |

| Protein Kinase B (AKT) | 8.3 | Reduced cell survival |

| Aldose Reductase | 15.0 | Decreased glucose metabolism |

These results indicate that this compound may have therapeutic applications in treating inflammatory diseases and certain types of cancer.

Case Studies

- Cancer Research : A study conducted on breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : In a model of acute inflammation, the compound demonstrated a marked reduction in edema formation when administered prior to inflammatory stimuli, highlighting its anti-inflammatory properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-chloro-1-methoxybenzene | Contains chlorine instead of iodine | Lower enzyme inhibition compared to target |

| 4-Iodoanisole | Lacks bromine substitution | Different binding affinity |

| 4-Bromo-2-methoxybenzaldehyde | Aldehyde functional group | Exhibits higher cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.